molecular formula C17H23NO5 B3816873 N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide

N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide

Cat. No.: B3816873
M. Wt: 321.4 g/mol
InChI Key: NPWHBUUJGHUNON-UHFFFAOYSA-N
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Description

N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide is a complex organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring system, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane . This intermediate is then subjected to further functionalization to introduce the methoxy and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: Its structural features suggest it could be explored as a potential therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives, such as:

  • 1,4-Benzodioxane
  • 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives

Uniqueness

What sets N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodioxin derivatives.

Properties

IUPAC Name

N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-20-11-17(4-3-5-17)16(19)18-10-12-8-14-15(9-13(12)21-2)23-7-6-22-14/h8-9H,3-7,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWHBUUJGHUNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)NCC2=CC3=C(C=C2OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
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N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Reactant of Route 3
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N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Reactant of Route 4
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N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Reactant of Route 5
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N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide

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